

Spectroscopic Profile of 4-(2-methoxyethoxy)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)benzoic acid

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-(2-methoxyethoxy)benzoic acid** (CAS No. 27890-92-2, Molecular Formula: C10H12O4). [1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-methoxyethoxy)benzoic acid**. These predictions are derived from the known spectral characteristics of analogous compounds, including 4-methoxybenzoic acid and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (in DMSO-d₆)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H (Carboxylic Acid)	~12.9	Singlet (broad)
H (Aromatic, ortho to -COOH)	~7.9	Doublet
H (Aromatic, ortho to -OCH ₂)	~7.0	Doublet
O-CH ₂	~4.2	Triplet
O-CH ₂	~3.7	Triplet
O-CH ₃	~3.3	Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~167
C (Aromatic, attached to -OCH ₂)	~163
C (Aromatic, ortho to -COOH)	~131
C (Aromatic, attached to -COOH)	~123
C (Aromatic, ortho to -OCH ₂)	~114
O-CH ₂	~71
O-CH ₂	~68
O-CH ₃	~58

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	2950 - 2850	Medium
C=O (Carboxylic Acid)	1700 - 1680	Strong
C=C (Aromatic)	1610 - 1580	Medium-Strong
C-O (Ether and Acid)	1300 - 1100	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment
196	[M] ⁺ (Molecular Ion)
179	[M - OH] ⁺
151	[M - COOH] ⁺
137	[M - OCH ₂ CH ₂ OCH ₃] ⁺
73	[CH ₂ CH ₂ OCH ₃] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-(2-methoxyethoxy)benzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[4] Press the powder into a thin, transparent pellet using a hydraulic press.^[4]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).^[4] Place the sample in the spectrometer and acquire the sample spectrum.^[4] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.^[4]

Mass Spectrometry (MS)

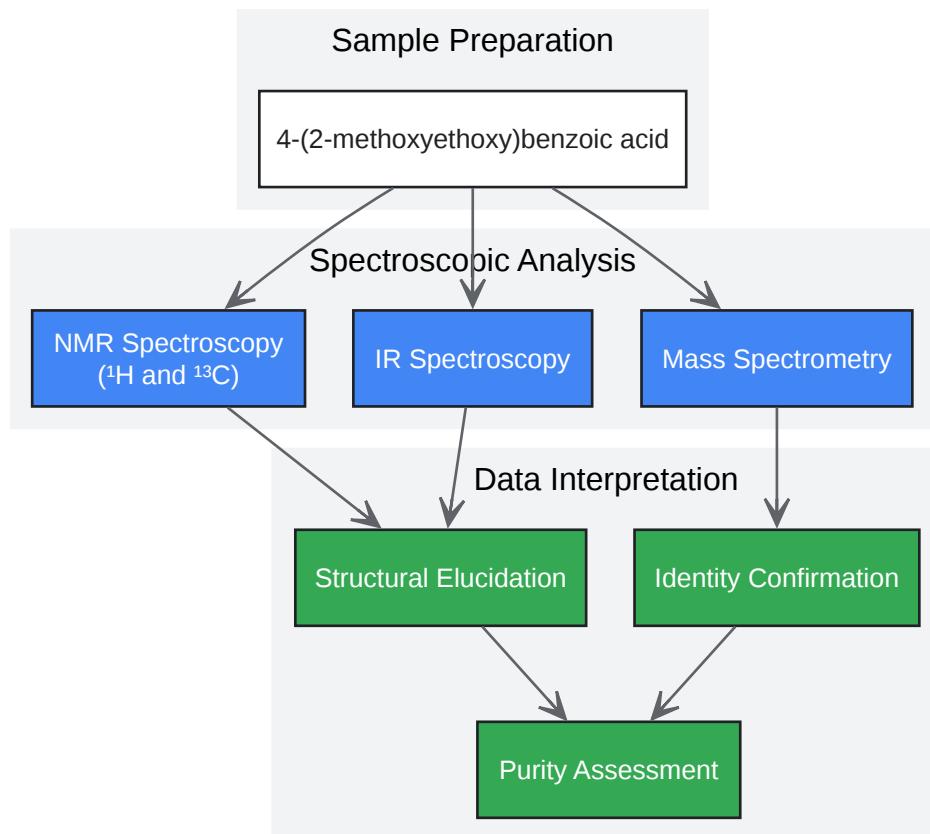
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: For a compound like **4-(2-methoxyethoxy)benzoic acid**, which is expected to be a solid, direct infusion or techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For GC-MS, the sample would be dissolved in a volatile solvent.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with high-energy electrons. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed.
- Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

Workflow for Spectroscopic Analysis of 4-(2-methoxyethoxy)benzoic acid

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Caption: Logical workflow for the spectroscopic analysis of **4-(2-methoxyethoxy)benzoic acid**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-methoxyethoxy)benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185382#spectroscopic-data-for-4-2-methoxyethoxybenzoic-acid-nmr-ir-ms>

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